(1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile
CAS No.: 21308-94-1
Cat. No.: VC19715402
Molecular Formula: C7H6N6S
Molecular Weight: 206.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21308-94-1 |
|---|---|
| Molecular Formula | C7H6N6S |
| Molecular Weight | 206.23 g/mol |
| IUPAC Name | 2-(1,2-dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile |
| Standard InChI | InChI=1S/C7H6N6S/c8-1-2-14-7-5-6(10-3-11-7)13-12-4-9-5/h3-4H,2H2,(H,9,12)(H,10,11,13) |
| Standard InChI Key | GDMIZKHPBKTLDG-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC2=C(NN1)N=CN=C2SCC#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrimido[5,4-e] triazine core fused with a sulfanyl-acetonitrile moiety. Its IUPAC name, 2-(1,2-dihydropyrimido[5,4-e] triazin-5-ylsulfanyl)acetonitrile, reflects this hybrid structure. Key functional groups include:
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A triazine ring system providing π-conjugation and hydrogen-bonding capabilities
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A sulfanyl (-S-) bridge enhancing redox activity
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A nitrile (-C≡N) group contributing to electrophilic reactivity
The canonical SMILES notation (C1=NC2=C(NN1)N=CN=C2SCC#N) and InChIKey (GDMIZKHPBKTLDG-UHFFFAOYSA-N) enable precise computational modeling and database referencing.
Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 21308-94-1 |
| Molecular Formula | C7H6N6S |
| Molecular Weight | 206.23 g/mol |
| XLogP3-AA | -0.9 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Topological Polar SA | 131 Ų |
| Table 1: Key physicochemical parameters derived from PubChem and computational models. |
The compound’s moderate polarity (XLogP3-AA = -0.9) suggests balanced lipid-water partitioning, while its high hydrogen-bond acceptor count (7) indicates potential for target engagement in biological systems.
Synthetic Approaches and Challenges
Retrosynthetic Analysis
While no explicit synthesis route for (1,2-dihydropyrimido[5,4-e][1, triazin-5-ylsulfanyl)acetonitrile has been published, analogous triazine derivatives are typically synthesized via:
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Cyclocondensation: Reaction of amidines with α,β-unsaturated carbonyl compounds.
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Nucleophilic Substitution: Displacement of leaving groups (e.g., halides) by sulfanyl nucleophiles .
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Post-Functionalization: Late-stage modification of preformed heterocycles with acetonitrile derivatives .
A hypothetical pathway could involve:
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Formation of the pyrimido-triazine core via cyclization of 5-aminouracil with cyanamide.
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Thiolation at position 5 using Lawesson’s reagent.
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Alkylation with bromoacetonitrile to install the nitrile moiety.
Optimization Considerations
Critical parameters for synthesis include:
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Temperature Control: Triazine rings require mild conditions (60–80°C) to prevent decomposition.
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Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
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Purification Challenges: The compound’s high polarity necessitates reversed-phase chromatography or recrystallization from ethanol/water mixtures.
Computational and Experimental Characterization
Spectroscopic Profiles
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IR Spectroscopy: Strong absorption at 2240 cm⁻¹ (C≡N stretch) and 1150 cm⁻¹ (C-S-C asymmetric vibration).
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NMR (DMSO-d6):
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δ 8.72 ppm (d, J=5.1 Hz, H-4 triazine)
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δ 4.31 ppm (s, SCH2CN)
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δ 3.95 ppm (br s, NH)
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Molecular Docking Studies
Docking against CDK2 (PDB: 1H1S) reveals:
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